3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound that belongs to the oxazine family Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion . One common method includes the reaction of 4-chloroaniline with formaldehyde and phenol under acidic conditions to form the oxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications . The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A fundamental heterocyclic compound with similar structural features.
Morpholine: A tetrahydro-1,4-oxazine with applications in pharmaceuticals and agrochemicals.
Phenoxazine: An aromatic compound used in dyes and pigments.
Uniqueness
3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern on the oxazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14ClNO |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H14ClNO/c1-10-2-7-13-15(8-10)18-9-14(17-13)11-3-5-12(16)6-4-11/h2-8,14,17H,9H2,1H3 |
InChI Key |
BRYPCEFOHAKETK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(CO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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